2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite A C-nucleoside phosphoramidite that is isosteric with deoxycytidine and has additional hydrogen-bonding ability.

Brand Name: Vulcanchem
CAS No.: 307314-31-4
VCID: VC2890882
InChI: InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C
Molecular Formula: C42H53N6O7P
Molecular Weight: 784.9 g/mol

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite

CAS No.: 307314-31-4

Cat. No.: VC2890882

Molecular Formula: C42H53N6O7P

Molecular Weight: 784.9 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite - 307314-31-4

Specification

CAS No. 307314-31-4
Molecular Formula C42H53N6O7P
Molecular Weight 784.9 g/mol
IUPAC Name N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1
Standard InChI Key QXRSTXQTKUQHPR-IWXRBAEGSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C

Introduction

Chemical Structure and Properties

Molecular Information

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is characterized by specific structural features that distinguish it from standard nucleosides. The compound incorporates several functional groups that contribute to its utility in oligonucleotide synthesis.

Table 1: Basic Chemical Information

ParameterValue
CAS Number307314-31-4
Molecular FormulaC42H53N6O7P
Molecular Weight784.9 g/mol
Creation Date2015-12-01
Modification Date2025-03-08

The compound's full IUPAC name is N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide . This complex name reflects the multiple functional groups present in the molecule.

Structural Identifiers

For computational and database purposes, several structural identifiers have been established for this compound.

Table 2: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1
InChIKeyQXRSTXQTKUQHPR-IWXRBAEGSA-N
SMILESCC(C)N(C(C)C)P(OCCC#N)O[C@H]1CC@@HC5=CN=C(NC5=O)/N=C/N(C)C

These identifiers provide standardized ways to represent the chemical structure across different chemical databases and computational platforms .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite

  • N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide

  • 2'-Deoxypseudoisocytidine CEP

  • 2'-DeoxypseudoisocytidineCEP

  • N4-DMF-5'-O-DMT-2'-deoxypseudoisocytidine 3'-CE phosphoramidite

  • 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoiso-D-cytidine 3'-CE phosphoramidite

The name reflects its key structural components:

  • "2'-Deoxy" indicates the absence of a hydroxyl group at the 2' position of the ribose

  • "N4-DMF" refers to N,N-dimethylformamide protection at the N4 position

  • "5'-O-DMT" indicates a 4,4'-dimethoxytrityl protecting group at the 5' position

  • "pseudoisocytidine" refers to the modified nucleobase

  • "3'-CE phosphoramidite" indicates a cyanoethyl phosphoramidite group at the 3' position

Applications in Oligonucleotide Synthesis

Functional Role

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is primarily used in solid-phase oligonucleotide synthesis. It serves as a key intermediate in the construction of modified nucleic acids, which are crucial for various applications in molecular biology and biotechnology, including gene therapy, diagnostics, and therapeutic interventions.

The compound contains several protective groups that are essential for controlled oligonucleotide synthesis:

  • The DMT (4,4'-dimethoxytrityl) group protects the 5'-hydroxyl

  • The CE (cyanoethyl) group protects the phosphoramidite linkage

  • The DMF (N,N-dimethylformamide) group modifies the pseudoisocytidine base

These protective groups facilitate controlled coupling reactions during synthesis and influence the stability and specificity of base pairing in the resulting oligonucleotides.

Role in Modified Nucleic Acids

Modified nucleic acids incorporating pseudoisocytidine derivatives are designed to enhance stability, specificity, or functionality. These modifications provide several advantages:

  • Improved resistance to nucleases

  • Enhanced cellular uptake

  • Altered binding affinity to target sequences

These properties make pseudoisocytidine-containing oligonucleotides valuable tools in gene silencing, antisense therapy, and diagnostic assays.

Triplex Formation Properties

Pseudoisocytidine Tautomerization

Pseudoisocytidine (ΨC) is a synthetic cytidine analogue that can target DNA duplex to form parallel triplex at neutral pH. This capability represents a significant advantage over standard cytidine, which requires acidic conditions for triplex formation .

Research has shown that pseudoisocytidine exists in two main tautomeric forms, of which only one is favorable for triplex formation. The tautomerization of pseudoisocytidine plays a crucial role in determining its effectiveness in triplex formation .

Sequence Context Effects on Tautomerization

The effectiveness of pseudoisocytidine in triplex formation is influenced by neighboring bases. Research findings indicate specific patterns of influence:

Table 3: Impact of Neighboring Bases on Pseudoisocytidine Tautomerization

Neighboring Base ContextFavorable Tautomer PercentageEffect on Triplex Formation
Methylated or protonated cytidine>75%Promotes favorable tautomer formation
Thymine or locked nucleic acid60-75%Poor effect on tautomer formation
Consecutive pseudoisocytidine60-75%Negative influence on triplex stability

Studies have shown that the deleterious effect of consecutive pseudoisocytidine in triplex formation was confirmed using in vitro binding experiments .

Research Applications

Triplex-Forming Oligonucleotides

Triplex-forming oligonucleotides (TFO) bind in the major groove of duplex DNA in a sequence-specific manner through the formation of non-Watson-Crick (Hoogsteen) hydrogen bonds. The formation of a triplex along the major groove competes with the binding of transcription factors and other proteins necessary for transcription, thereby inhibiting the expression of particular genes .

2'-Deoxypseudoisocytidine has been identified as one of several nucleoside analogues that have been used successfully in triplex-forming oligonucleotides, alongside other modified bases such as:

  • 8-amino-dG

  • 8-amino-dA

  • 6-thio-dG

  • Deoxypseudouridine

Improved Triplex Formation at Neutral pH

The C-nucleoside 2'-deoxypseudoisocytidine is an isostere of dC that offers an additional hydrogen-bond donor at N3. Interest in the incorporation of 2'-deoxypseudoisocytidine and related compounds into oligonucleotides has grown due to their success in improving triplex formation between oligonucleotides and duplex DNA .

The C to GC pyrimidine-purine-pyrimidine binding motif typically requires acidic conditions to protonate N3 of cytosine in the Hoogsteen strand (C+ to GC). This interaction is disrupted under the higher pH of physiological conditions. Pseudoisocytidine derivatives serve as neutral replacements for protonated cytidine, forming improved triplexes under neutral conditions .

SupplierPack SizePrice
Cymit Quimica5 mg464.00 €
Cymit Quimica10 mg663.00 €
Cymit Quimica25 mg943.00 €
Cymit Quimica50 mg1,184.00 €
Cymit Quimica100 mg1,895.00 €
Santa Cruz Biotechnology100 mg$1,200.00
Santa Cruz Biotechnology250 mg$2,225.00

This pricing information reflects the specialized nature of this compound and its importance in advanced nucleic acid research .

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